molecular formula C7H14N4O B3217285 2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine CAS No. 1177323-84-0

2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine

Cat. No.: B3217285
CAS No.: 1177323-84-0
M. Wt: 170.21 g/mol
InChI Key: UDDWWGUGJHFXFR-UHFFFAOYSA-N
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Description

Its hydrochloride salt form has a molecular weight of 206.67 g/mol.

Properties

IUPAC Name

2-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c1-12-5-4-11-6-9-10-7(11)2-3-8/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDWWGUGJHFXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NN=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine typically involves the reaction of 2-methoxyethylamine with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its 4-(2-methoxyethyl) and 3-ethanamine substituents. Below is a comparison with similar triazole derivatives:

Compound Substituents Molecular Formula Key Properties/Applications Reference
2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine 4-(2-Methoxyethyl), 3-ethanamine C₇H₁₃N₄O (free base) Potential bioactivity inferred from analogs (e.g., antimicrobial)
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine 4-Methyl, 3-sulfanyl-ethanamine C₅H₁₀N₄S Reported as intermediate; sulfanyl group may enhance reactivity
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine 4-Methyl, 3-ethanamine C₅H₁₀N₄ Simpler alkyl substituent; used in ligand design
2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine 4-Ethyl, 5-methyl, 3-thio-ethanamine C₇H₁₄N₄S Thioether linkage; possible antibacterial activity
1-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine 5-Isopropyl, 3-methanamine C₆H₁₂N₄ Bulky isopropyl group; impacts steric interactions

Key Observations :

  • The 2-methoxyethyl group in the target compound may improve solubility compared to methyl or ethyl analogs due to its ether oxygen .
  • Thioether-containing analogs (e.g., ) exhibit enhanced reactivity in nucleophilic substitutions, which could influence drug metabolism.

Biological Activity

2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are a class of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring and an ethanamine moiety, which are crucial for its biological interactions. The molecular formula is C8H12N4OC_8H_{12}N_4O with a molecular weight of 168.20 g/mol. The structure can be represented as follows:

Chemical Structure C8H12N4O\text{Chemical Structure }\text{C}_8\text{H}_{12}\text{N}_4\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that triazole derivatives exhibited significant inhibition against Candida albicans and Staphylococcus aureus at concentrations as low as 10 µg/mL.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. A notable study reported that a related triazole derivative induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, triazoles have been studied for their anti-inflammatory effects. A compound structurally related to this compound demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Study Objective Findings
Study 1Antimicrobial ActivityInhibition of Candida albicans at 10 µg/mL
Study 2Anticancer PropertiesInduction of apoptosis in breast cancer cells
Study 3Anti-inflammatory EffectsReduction in pro-inflammatory cytokines

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for fungal cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the activation of apoptotic pathways may lead to cell death.
  • Modulation of Immune Response : By reducing cytokine production, these compounds may modulate inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine
Reactant of Route 2
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2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine

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